An In-depth Technical Guide to the Environmental Fate and Degradation of 3-Hydroxycarbofuran
An In-depth Technical Guide to the Environmental Fate and Degradation of 3-Hydroxycarbofuran
For Researchers, Scientists, and Drug Development Professionals
Abstract
3-Hydroxycarbofuran is a principal and toxicologically significant metabolite of the broad-spectrum carbamate insecticide, carbofuran. Understanding its behavior in the environment is crucial for a comprehensive ecological risk assessment. This technical guide provides an in-depth overview of the environmental fate and degradation of 3-hydroxycarbofuran, including its physicochemical properties, major degradation pathways, and mobility in soil and water. Detailed experimental protocols for studying its degradation, based on internationally recognized guidelines, are also presented.
Introduction
Carbofuran is a widely used pesticide for the control of insects in a variety of agricultural crops.[1] Following its application, carbofuran is metabolized in plants, insects, and mammals to form several byproducts, with 3-hydroxycarbofuran being a major and equally toxic metabolite.[2][3] The presence and persistence of 3-hydroxycarbofuran in the environment are of significant concern due to its potential to contaminate soil and water resources.[4] This guide synthesizes the current knowledge on the environmental fate and degradation of this metabolite.
Physicochemical Properties
The environmental transport and partitioning of 3-hydroxycarbofuran are governed by its physicochemical properties. A summary of key parameters is provided in Table 1.
Table 1: Physicochemical Properties of 3-Hydroxycarbofuran
| Property | Value | Reference |
| Chemical Formula | C₁₂H₁₅NO₄ | [3] |
| Molecular Weight | 237.25 g/mol | [3] |
| Appearance | Solid | [5] |
| Water Solubility | Data not readily available for 3-hydroxycarbofuran. Carbofuran is soluble at 700 mg/L at 25°C. | [1] |
| Vapor Pressure | Data not readily available for 3-hydroxycarbofuran. Carbofuran's vapor pressure is 2.7 x 10⁻³ Pa at 33°C. | [1] |
| Log Kow (Octanol-Water Partition Coefficient) | Data not readily available for 3-hydroxycarbofuran. Carbofuran's Log Kow ranges from 1.60 to 2.32. | [1] |
Environmental Degradation Pathways
The degradation of 3-hydroxycarbofuran in the environment proceeds through a combination of abiotic and biotic processes, primarily hydrolysis, photolysis, and microbial degradation.[6] These pathways lead to the formation of several intermediate products, eventually resulting in mineralization to carbon dioxide.
Abiotic Degradation
3.1.1 Hydrolysis
3.1.2 Photolysis
Photodegradation in water and on soil surfaces can also contribute to the breakdown of 3-hydroxycarbofuran. The process involves the absorption of light energy, leading to the cleavage of chemical bonds. The primary photolytic degradation of carbofuran involves the cleavage of the carbamate group.[7] It is anticipated that 3-hydroxycarbofuran undergoes similar phototransformation processes. Further oxidation can lead to the formation of 3-ketocarbofuran and various phenolic compounds.[8][9]
Biotic Degradation
Microbial degradation is a critical process in the dissipation of 3-hydroxycarbofuran from soil and aquatic environments. Various microorganisms, including bacteria and fungi, have been shown to degrade carbofuran and its metabolites.[10][11] The initial steps often involve hydrolysis of the carbamate ester bond or oxidation of the furan ring.[2]
One study identified that the bacterium Chryseobacterium sp. BSC2-3 can transform carbofuran into 3-hydroxycarbofuran.[10] Further microbial metabolism can lead to the formation of 3-ketocarbofuran and subsequent ring cleavage to produce smaller organic molecules that can be utilized by microorganisms as carbon and energy sources.[12]
The proposed major degradation pathways for 3-hydroxycarbofuran are illustrated in the following diagram:
Mobility in the Environment
The mobility of 3-hydroxycarbofuran in soil and its potential to leach into groundwater are primarily influenced by its water solubility and soil sorption characteristics. As a more polar metabolite than its parent compound, carbofuran, 3-hydroxycarbofuran is expected to be relatively mobile in soil.[4] However, specific soil organic carbon-water partitioning coefficient (Koc) values for 3-hydroxycarbofuran are not widely available.
Quantitative Degradation Data
Quantitative data on the degradation rates of 3-hydroxycarbofuran are essential for environmental modeling and risk assessment. The available data is summarized in Table 2.
Table 2: Degradation Half-life (DT50) of 3-Hydroxycarbofuran
| Environmental Compartment | Condition | DT50 (days) | Reference |
| Soil | Aerobic, laboratory | ~30 | [13] |
| Water (Hydrolysis) | pH 4, 7, 9 | Data not available | [14] |
| Water (Photolysis) | Data not available |
Note: The soil DT50 value is derived from a study on carbofuran degradation where 3-hydroxycarbofuran was a monitored metabolite.
Experimental Protocols
The following sections outline detailed methodologies for key experiments to study the environmental fate and degradation of 3-hydroxycarbofuran, based on OECD and US EPA guidelines.[15][16][17][18]
Hydrolysis Study (adapted from OECD Guideline 111)
Objective: To determine the rate of abiotic hydrolysis of 3-hydroxycarbofuran as a function of pH.
Methodology:
-
Preparation of Buffer Solutions: Prepare sterile aqueous buffer solutions at pH 4, 7, and 9.
-
Test Substance Application: Add a known concentration of 3-hydroxycarbofuran (radiolabeled or non-labeled) to the buffer solutions in sterile glass vessels. The concentration should be below its water solubility limit.
-
Incubation: Incubate the solutions in the dark at a constant temperature (e.g., 25°C). A preliminary test at an elevated temperature (e.g., 50°C) can be conducted to estimate the degradation rate.
-
Sampling: At appropriate time intervals, collect triplicate samples from each pH treatment.
-
Analysis: Analyze the samples for the concentration of 3-hydroxycarbofuran and its potential hydrolysis products using a validated analytical method (e.g., HPLC-UV, LC-MS/MS).[19][20]
-
Data Analysis: Plot the concentration of 3-hydroxycarbofuran versus time to determine the degradation kinetics and calculate the half-life (DT50) at each pH.
The following diagram illustrates the experimental workflow for a hydrolysis study:
Aerobic Soil Metabolism Study (adapted from US EPA OCSPP 835.4100)
Objective: To determine the rate and pathway of aerobic degradation of 3-hydroxycarbofuran in soil.
Methodology:
-
Soil Selection and Characterization: Select a representative agricultural soil and characterize its physicochemical properties (pH, organic carbon content, texture, etc.).
-
Test Substance Application: Treat fresh soil samples with a known concentration of ¹⁴C-labeled 3-hydroxycarbofuran. The application rate should be relevant to agricultural practices.
-
Incubation: Incubate the treated soil samples in the dark under controlled aerobic conditions (e.g., 20-25°C and 40-60% of maximum water holding capacity). Use a flow-through system to trap evolved ¹⁴CO₂ and other volatile organic compounds.
-
Sampling: At periodic intervals, collect triplicate soil samples.
-
Extraction and Analysis: Extract the soil samples with appropriate solvents to separate the parent compound and its metabolites. Analyze the extracts by techniques such as HPLC with radiometric detection and/or LC-MS/MS to identify and quantify the compounds.[21]
-
Bound Residue and Mineralization Analysis: Determine the amount of non-extractable (bound) ¹⁴C-residues in the soil by combustion analysis. Quantify the trapped ¹⁴CO₂ to determine the extent of mineralization.
-
Data Analysis: Determine the dissipation half-life (DT50) of 3-hydroxycarbofuran and construct a degradation pathway based on the identified metabolites.
The following diagram illustrates the experimental workflow for a soil metabolism study:
Conclusion
3-Hydroxycarbofuran is a key metabolite of carbofuran whose environmental behavior is of high importance for risk assessment. Its degradation is driven by a combination of hydrolysis, photolysis, and microbial activity, leading to the formation of 3-ketocarbofuran and various phenolic compounds before eventual mineralization. While a soil half-life of approximately 30 days has been reported, there is a notable lack of quantitative data on its hydrolysis and photolysis rates. The experimental protocols outlined in this guide, based on established international guidelines, provide a framework for generating the necessary data to fill these knowledge gaps and refine our understanding of the environmental fate of 3-hydroxycarbofuran. Further research is warranted to obtain more specific degradation kinetics and to fully elucidate the complex degradation pathways in various environmental compartments.
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